ethyl 3-[(4-phenylpiperazin-1-yl)sulfonyl]-1H-pyrazole-5-carboxylate
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Overview
Description
Ethyl 3-[(4-phenylpiperazin-1-yl)sulfonyl]-1H-pyrazole-5-carboxylate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrazole ring, a phenylpiperazine moiety, and an ethyl ester group, making it a versatile molecule for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-[(4-phenylpiperazin-1-yl)sulfonyl]-1H-pyrazole-5-carboxylate typically involves multiple steps, starting with the preparation of the pyrazole ring and the phenylpiperazine moiety. The pyrazole ring can be synthesized through cyclization reactions involving hydrazines and 1,3-diketones. The phenylpiperazine moiety is often prepared via nucleophilic substitution reactions involving piperazine and phenyl halides.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts. The final product is usually purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[(4-phenylpiperazin-1-yl)sulfonyl]-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups like halides or alkyl groups.
Scientific Research Applications
Ethyl 3-[(4-phenylpiperazin-1-yl)sulfonyl]-1H-pyrazole-5-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ethyl 3-[(4-phenylpiperazin-1-yl)sulfonyl]-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The phenylpiperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The sulfonyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Ethyl 3-[(4-phenylpiperazin-1-yl)sulfonyl]-1H-pyrazole-5-carboxylate can be compared with other similar compounds, such as:
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: This compound also features a phenylpiperazine moiety and is studied for its acetylcholinesterase inhibitory activity.
N-(3-chloro-2-(3-nitrophenyl)-4-oxoazetidin-1-yl)-2-(4-phenylpiperazin-1-yl)acetamide: Known for its anticancer properties, this compound shares the phenylpiperazine structure and exhibits similar biological activities.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C16H20N4O4S |
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Molecular Weight |
364.4 g/mol |
IUPAC Name |
ethyl 5-(4-phenylpiperazin-1-yl)sulfonyl-1H-pyrazole-3-carboxylate |
InChI |
InChI=1S/C16H20N4O4S/c1-2-24-16(21)14-12-15(18-17-14)25(22,23)20-10-8-19(9-11-20)13-6-4-3-5-7-13/h3-7,12H,2,8-11H2,1H3,(H,17,18) |
InChI Key |
HVAJNDSQDXBTAC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NNC(=C1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3 |
Origin of Product |
United States |
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